TUG-469

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TUG-469 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización. El producto final se obtiene después de la purificación mediante recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar recipientes de reacción más grandes y emplear técnicas de purificación industrial como la cromatografía a gran escala o la cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

TUG-469 principalmente experimenta reacciones típicas de compuestos orgánicos con grupos funcionales similares. Estos incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales presentes en this compound.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Por lo general, se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto de herramienta para estudiar la activación del receptor 1 de ácido graso libre y sus efectos posteriores.

Biología: Se ha investigado su papel en la modulación de la secreción de insulina y el metabolismo de la glucosa.

Medicina: Se ha explorado como un posible agente terapéutico para el tratamiento de la diabetes mellitus tipo 2 debido a su capacidad para mejorar la secreción de insulina estimulada por la glucosa.

Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos dirigidos al receptor 1 de ácido graso libre

Mecanismo De Acción

TUG-469 ejerce sus efectos activando selectivamente el receptor 1 de ácido graso libre (FFA1). Esta activación conduce a la mejora de la secreción de insulina estimulada por la glucosa de las células β pancreáticas. El mecanismo molecular implica el acoplamiento de FFA1 a la proteína Gq, que activa la vía de señalización de la fosfolipasa C. Esto da como resultado la movilización de calcio intracelular y la posterior secreción de insulina .

Comparación Con Compuestos Similares

Compuestos similares

GW9508: Otro potente agonista del receptor 1 de ácido graso libre, pero TUG-469 ha mostrado una mayor potencia in vitro.

TUG-770: Un agonista del receptor 1 de ácido graso libre altamente potente con aplicaciones similares en la investigación de la diabetes

Singularidad de this compound

This compound es único debido a su alta selectividad para el receptor 1 de ácido graso libre sobre el receptor 4 de ácido graso libre, lo que lo convierte en un compuesto más específico y eficaz para estudiar los efectos específicos de la activación del receptor 1 de ácido graso libre. Además, this compound ha demostrado mejoras significativas en la tolerancia a la glucosa en modelos de ratón prediabéticos, lo que destaca su potencial como agente terapéutico .

Actividad Biológica

TUG-469 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This receptor is primarily expressed in pancreatic β-cells, where it plays a crucial role in amplifying glucose-stimulated insulin secretion. The biological activity of this compound has been extensively studied, particularly in the context of type 2 diabetes management. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

This compound activates FFA1, leading to several downstream effects that enhance insulin secretion:

- Insulin Secretion : this compound stimulates insulin release from pancreatic β-cells in a glucose-dependent manner, which is critical for maintaining glucose homeostasis.

- Protection Against Apoptosis : Research indicates that this compound can protect β-cells from palmitate-induced apoptosis, suggesting a potential therapeutic role in preserving β-cell function in diabetic conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for FFA1 over other receptors. In comparative studies, it has shown significant potency with an EC50 value in the low micromolar range:

| Compound | Target Receptor | EC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | FFA1 | ~0.05 | High |

| TUG-891 | FFA4 | ~0.095 | Moderate |

This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in clinical settings .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in enhancing insulin secretion:

- Cell Line Studies : INS-1E cells treated with this compound showed a dose-dependent increase in insulin secretion, with maximal stimulation observed at concentrations of 3 to 10 µM. At lower concentrations (1 µM), no significant effect was noted .

- Human Islet Preparations : In studies involving human islets, this compound significantly augmented insulin secretion at a concentration of 3 µM, further confirming its effectiveness in human models .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

- Glucose Tolerance Tests : In high-fat diet (HFD) fed mice, this compound improved glucose tolerance compared to control groups. This suggests that activation of FFA1 by this compound can lead to better glycemic control .

- β-cell Survival : Prolonged exposure to palmitate increased apoptosis in β-cells; however, co-treatment with this compound significantly reduced this effect, indicating its protective role against lipid-induced cell death .

Case Studies and Clinical Relevance

While there are currently no clinical trials specifically involving this compound reported in the literature, its mechanism and effects align with ongoing research into other FFA1 agonists like Fasiglifam (TAK-875), which has shown promise but faced withdrawal due to safety concerns. The findings from studies on this compound provide a rationale for further exploration into its potential as a therapeutic agent for type 2 diabetes.

Propiedades

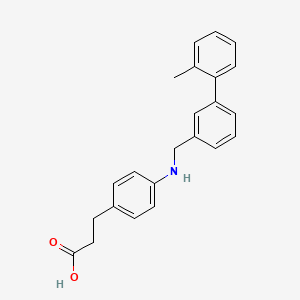

IUPAC Name |

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPXKSLKGSSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236109-67-3 | |

| Record name | TUG-469 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUG-469 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.